Disperse orange 69 Disperse orange 69
Brand Name: Vulcanchem
CAS No.: 147516-19-6
VCID: VC0234767
InChI:
SMILES:
Molecular Formula: C9H11N3O2
Molecular Weight: 0

Disperse orange 69

CAS No.: 147516-19-6

Cat. No.: VC0234767

Molecular Formula: C9H11N3O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Disperse orange 69 - 147516-19-6

Specification

CAS No. 147516-19-6
Molecular Formula C9H11N3O2
Molecular Weight 0

Introduction

Chemical Identity and Structure

Disperse Orange 1, also known as 4-anilino-4'-nitroazobenzene, is an azo dye with the molecular formula C₁₈H₁₄N₄O₂ and a molecular weight of 318.33 g/mol . Its CAS registry number is 2581-69-3, and it is identified in the Color Index as C.I. 11080 . The compound features two benzene rings connected by an azo group (-N=N-), with a nitro group and an anilino group at para positions of the respective rings .

Key Identifiers and Nomenclature

PropertyValue
IUPAC Name4-[(4-nitrophenyl)diazenyl]-N-phenylaniline
CAS Number2581-69-3
EC Number219-954-6
Molecular FormulaC₁₈H₁₄N₄O₂
Molecular Weight318.33 g/mol
Color Index11080
InChI KeyYFVXLROHJBSEDW-UHFFFAOYSA-N

Physical and Chemical Properties

Disperse Orange 1 is characterized by its distinct orange-red color and specific physical properties that make it suitable for various applications. Commercial preparations typically contain approximately 15-25% dye content by weight, with the remainder comprising dispersing agents, surfactants, and salts such as NaCl .

Physical Characteristics

PropertyValue
Physical StateBrownish powder
Melting Point160°C
Boiling Point535°C at 760 mmHg
Density1.24 g/cm³
Flash Point277.4°C
SolubilitySoluble in most organic solvents; insoluble in water
Lambda max483 nm

Mechanism of Action

Disperse Orange 1 exhibits unique photochemical and biochemical properties that make it valuable for both industrial applications and scientific research.

Photochemical Properties

One of the most significant features of DO1 is its photoisomerization effect. The compound can exist in trans-4A4N and cis-4A4N conformational states, and undergoes isomerization during photo relaxation, making it particularly useful in flash photolysis experiments . This property allows researchers to study dynamic changes in molecular configuration triggered by light exposure.

Biochemical Interactions

Remarkably, Disperse Orange 1 has been identified as an anti-amyloid agent. Studies indicate that it can potently delay both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides . This activity suggests potential relevance to neurodegenerative disease research, particularly in the context of Alzheimer's disease, where amyloid plaque formation is a key pathological feature.

Synthesis and Production Methods

The production of Disperse Orange 1 involves specific chemical reactions and processes that yield the azo dye structure.

Synthetic Routes

The synthesis of Disperse Orange 1 typically follows a diazotization pathway involving the following steps:

  • Diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid to form a diazonium salt

  • Coupling of the diazonium salt with N-phenylaniline in an alkaline medium

  • Purification processes such as recrystallization

Industrial production of this compound employs continuous flow reactors to ensure consistent quality and yield, with advanced purification techniques essential for obtaining high-purity product.

Applications and Uses

Disperse Orange 1 has found applications across multiple industries and research fields, leveraging its coloration properties and unique molecular behavior.

Textile Industry Applications

As an azo disperse dye, Disperse Orange 1 is primarily used for coloring synthetic fibers. It is suitable for dyeing:

  • Polyester fibers

  • Acetate fibers

  • Nylon

  • Silk

  • Wool

The dye is particularly valued for its ability to produce vibrant orange-red hues in synthetic textiles.

Scientific Research Applications

Beyond its industrial uses, Disperse Orange 1 serves important functions in scientific research:

  • Flash photolysis experiments due to its isomerization properties

  • Studies on amyloid formation and inhibition

  • Investigations into azo dye degradation mechanisms

  • Environmental testing for dye metabolites

Performance Characteristics

The effectiveness of Disperse Orange 1 as a dye depends on its fastness properties, which determine how well the color resists various conditions.

Fastness Properties

Test ParameterRating (ISO Standard)
Ironing Fastness (Fading)4-5
Ironing Fastness (Stain)3
Light Fastness5
Perspiration Fastness (Fading)5
Perspiration Fastness (Stain)4-5
Washing Fastness (Fading)4-5
Washing Fastness (Stain)4-5

These ratings indicate generally good performance across various conditions, with particularly high resistance to light and perspiration .

Recent Developments and Research Directions

Recent research has expanded our understanding of Disperse Orange 1 beyond its traditional applications as a textile dye.

Anti-Amyloid Research

The discovery that Disperse Orange 1 can delay Aβ42 polymerization has opened new avenues for research into potential therapeutic applications for neurodegenerative diseases. This anti-amyloid activity occurs at substoichiometric concentrations, suggesting high potency in disrupting amyloid formation .

Environmental Degradation Studies

With increasing focus on environmental impacts of synthetic dyes, research into the degradation pathways of Disperse Orange 1 has gained importance. Studies have investigated biodegradation mechanisms, particularly using white rot fungi like Pleurotus ostreatus, with analysis of degradation products using UV-visible spectrophotometric and high-performance liquid chromatographic techniques .

Comparison with Related Compounds

Understanding how Disperse Orange 1 compares to similar dyes provides valuable context for its applications and properties.

Disperse Orange 1 vs. Disperse Orange 3

While both are azo dyes, these compounds differ in several important aspects:

PropertyDisperse Orange 1Disperse Orange 3
Molecular FormulaC₁₈H₁₄N₄O₂C₁₂H₁₀N₄O₂
Molecular Weight318.33 g/mol242.23 g/mol
StructureContains diphenylamine groupContains single aniline group
CAS Number2581-69-3730-40-5
Melting Point160°C~200°C (dec.)
Color Index1108011005

The structural differences between these compounds result in different coloration properties and chemical behaviors .

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